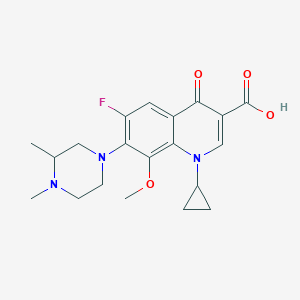

N-Methyl Gatifloxacin

Description

Contextualization of Fluoroquinolone Antibiotics in Antimicrobial Research

Fluoroquinolones are a significant class of synthetic, broad-spectrum antimicrobial agents that have become indispensable in modern medicine. Their history began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis, which, while technically a naphthyridone, laid the groundwork for the quinolone class. These agents are bactericidal, exerting their effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. semanticscholar.orgnih.gov These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination, and their inhibition leads to breaks in the bacterial chromosome and cell death. semanticscholar.orgmdpi.com

Over several decades, medicinal chemists have systematically modified the basic quinolone structure, leading to successive generations of drugs with improved properties. Key modifications include the addition of a fluorine atom at position 6 (creating the "fluoroquinolones"), which dramatically expanded the spectrum of activity, and various substituents at the C-7, N-1, and C-8 positions to enhance potency, pharmacokinetic properties, and activity against resistant pathogens. nih.govmdpi.com Fluoroquinolones are valued for their high potency, favorable oral bioavailability, and broad tissue distribution. semanticscholar.org However, their extensive use has also driven the emergence of bacterial resistance, a major public health challenge that necessitates ongoing research into new derivatives and strategies to overcome these resistance mechanisms. semanticscholar.org

Historical Development and Classification of Gatifloxacin (B573) within Fourth-Generation Fluoroquinolones

Gatifloxacin, chemically known as (±)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, was patented in 1986 and approved for medical use in 1999. nih.gov It was introduced by Bristol-Myers Squibb under the brand name Tequin, having been licensed from its discoverer, Kyorin Pharmaceutical Company in Japan. nih.gov

Gatifloxacin is classified as a fourth-generation fluoroquinolone. This classification is primarily based on its structural features and enhanced spectrum of activity, particularly against Gram-positive bacteria and atypical pathogens. The key structural modifications that define fourth-generation agents like gatifloxacin and moxifloxacin (B1663623) are:

A methoxy (B1213986) group at the C-8 position: This feature is characteristic of gatifloxacin and is credited with enhancing its activity against Gram-positive organisms and anaerobes. mdpi.comoup.com It also appears to contribute to a lower potential for the selection of resistant mutants compared to earlier-generation fluoroquinolones. nih.gov

A C-7 ring substituent: Gatifloxacin possesses a 3-methylpiperazine group at this position. The substituent at C-7 is crucial for modulating antibacterial potency and pharmacokinetic properties. nih.gov

These modifications provide gatifloxacin with a broad spectrum of activity that includes excellent potency against Streptococcus pneumoniae (including penicillin-resistant strains), other Gram-positive cocci, a wide range of Gram-negative bacilli, and atypical respiratory pathogens. nih.govpatsnap.com Its dual inhibition of both DNA gyrase and topoisomerase IV is believed to reduce the likelihood of resistance developing through single-step mutations. patsnap.com

Significance of the N-Methyl Moiety in Gatifloxacin Derivatives for Research Purposes

The structure of gatifloxacin features a 3-methylpiperazine ring at the C-7 position, which contains a secondary amine. This amine group is a prime target for chemical modification. N-Methyl Gatifloxacin is the compound resulting from the methylation of this specific nitrogen atom.

The significance of the N-methyl moiety in the context of gatifloxacin research is primarily as a synthetic intermediate or building block . The N-methylation of the piperazine (B1678402) ring serves several research purposes:

Scaffold for Novel Agents: The N-methyl group alters the parent molecule's properties and provides a new chemical handle for further derivatization. Research has shown that this compound can be used as a starting material to create entirely new classes of compounds. For instance, it has been used to prepare this compound aldehyde thiosemicarbazone derivatives, which have been investigated for potential antineoplastic (anticancer) activity, demonstrating a shift in therapeutic target away from antibacterial action. mdpi.comekb.eg

Structure-Activity Relationship (SAR) Studies: By modifying the piperazine nitrogen, researchers can systematically probe how changes in steric bulk, basicity, and hydrogen-bonding capacity at this position affect biological activity. Comparing this compound with the parent gatifloxacin and other N-substituted derivatives helps in understanding the precise structural requirements for optimal interaction with bacterial topoisomerases or other biological targets. rsc.org

Modulation of Physicochemical Properties: The addition of a methyl group to the piperazine ring is known to affect a drug's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. nih.govbiomol.com Studying this compound allows researchers to evaluate how such a fundamental modification impacts pharmacokinetics, which is crucial knowledge for designing new drugs with improved distribution and half-life characteristics.

In essence, this compound is less of a direct therapeutic agent itself and more of a key research tool. It represents a foundational step in the exploration of new chemical space, enabling the synthesis of diverse derivatives for applications ranging from novel antimicrobials to agents for non-infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560570 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114213-69-3 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization Methodologies for N Methyl Gatifloxacin

Spectroscopic Techniques in the Characterization of N-Methyl Gatifloxacin (B573)

Spectroscopic methods are fundamental in elucidating the molecular structure of N-Methyl Gatifloxacin by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the presence of an additional methyl group on the piperazine (B1678402) ring, compared to Gatifloxacin, would result in a distinct singlet or doublet signal, providing direct evidence of N-methylation. Other characteristic signals would include those for the cyclopropyl (B3062369), methoxy (B1213986), and aromatic protons of the quinolone core.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. libretexts.org The chemical shifts are spread over a wide range (up to 200 ppm), which allows for the clear resolution of individual carbon signals, including the carbonyl carbon, aromatic carbons, and the carbons of the cyclopropyl, methoxy, and N,N-dimethylpiperazine moieties. libretexts.org The presence of the N-methyl carbon signal would be a key identifier. While specific experimental data for this compound is not publicly detailed, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds. jbiochemtech.com

Table 1: Predicted NMR Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the N-methyl group on the piperazine ring, cyclopropyl protons, methoxy group protons, piperazine ring protons, and aromatic protons on the quinolone core. |

| ¹³C NMR | Distinct signals for each carbon, including the carbonyl carbon (~170-180 ppm), carbons of the aromatic quinolone ring, the N-methyl carbon, and carbons of the cyclopropyl, methoxy, and piperazine groups. libretexts.org |

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. The technique provides a mass-to-charge ratio (m/z) that confirms the identity of the compound. magtechjournal.com this compound has the chemical formula C₂₀H₂₄FN₃O₄. pipitech.com

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. nih.gov For this compound (C₂₀H₂₄FN₃O₄, exact mass: 389.1751), the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 390.1824. Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with HPLC (HPLC-MS/MS), to analyze degradation products and impurities. magtechjournal.comnih.gov Electron Ionization Mass Spectrometry (EIMS) could be used to study fragmentation patterns, providing further structural information.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₄FN₃O₄ | pipitech.com |

| Molecular Weight | 389.42 g/mol | |

| Exact Mass | 389.1751 u |

| Expected [M+H]⁺ (HRMS) | ~390.1824 m/z | |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum provides a molecular "fingerprint" that can be used for identification. researchgate.net Key differences in the spectrum of this compound compared to Gatifloxacin would be observed in the N-H stretching region. Since the secondary amine on the piperazine ring of Gatifloxacin is replaced by a tertiary amine in this compound, the characteristic N-H stretching vibration (typically around 3200-3300 cm⁻¹) would be absent. researchgate.net Other principal peaks corresponding to the C=O of the carboxylic acid and ketone, C-H, C-O, and C-F bonds would be present. researchgate.netnih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 3400-2500 (broad) | Stretching |

| C-H (Aromatic/Aliphatic) | 3100-2850 | Stretching |

| C=O (Ketone) | ~1720 | Stretching |

| C=O (Carboxylic Acid) | ~1630 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Methoxy/Ether) | 1250-1050 | Stretching |

| C-F | ~1270 | Stretching |

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by the molecule's chromophore. The quinolone ring system in this compound acts as the primary chromophore. The maximum absorption wavelength (λmax) for Gatifloxacin is reported to be between 287 nm and 295 nm, depending on the solvent used. nih.govscielo.brijpsonline.comresearchgate.net Since the N-methylation occurs on the piperazine ring, which is an auxochrome, it is not expected to significantly alter the core chromophore. Therefore, the λmax of this compound is predicted to be in a similar range to that of Gatifloxacin. This technique is particularly useful for quantitative analysis in chromatographic methods. nih.gov

Table 4: UV-Visible Spectrophotometry Data

| Compound | Solvent | Reported λmax (nm) | Reference |

|---|---|---|---|

| Gatifloxacin | Mobile Phase | 293 | nih.gov |

| Gatifloxacin | Aqueous Solution | 287 | scielo.br |

| Gatifloxacin | Methanol (B129727) | 295 | researchgate.net |

| Gatifloxacin | 0.1M HCl | 292 | ijpsonline.com |

| Gatifloxacin | 0.1M NaOH | 289 | ijpsonline.com |

| This compound | Various | ~287-295 (Predicted) | |

The conjugated heterocyclic ring structure of this compound imparts fluorescent properties, which can be analyzed using spectrofluorometry. iau.irijpsonline.com This highly sensitive technique measures the fluorescence intensity at a specific emission wavelength after excitation at another wavelength. For the parent compound Gatifloxacin, reported excitation (Ex) and emission (Em) wavelengths vary with experimental conditions but are generally in the range of Ex: 291-365 nm and Em: 473-495 nm. iau.irijpsonline.comresearchgate.netsemanticscholar.org As the core fluorophore remains unchanged, this compound is expected to exhibit similar fluorescent behavior, making this a viable method for its trace determination.

Table 5: Spectrofluorometric Data for Gatifloxacin (as a reference for this compound)

| Condition | Excitation (λex) (nm) | Emission (λem) (nm) | Reference |

|---|---|---|---|

| Aqueous solution | 298 | 485 | iau.ir |

| Citric acid/ethanol | 365 | 492 | ijpsonline.com |

| Not specified | 291 | 495 | researchgate.net |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound, especially for confirming the purity of Gatifloxacin bulk drug. pharmatutor.orgactascientific.com Stability-indicating HPLC methods are developed to separate the main compound from its impurities and degradation products. nih.govrjptonline.org

A typical method employs a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrjptonline.orgresearchgate.net The pH of the mobile phase is a critical parameter for achieving optimal separation. nih.gov Detection is commonly performed using a UV detector set at the λmax of the compound (around 293 nm). nih.gov Under optimized conditions, a distinct peak for this compound will be resolved from the Gatifloxacin peak, allowing for its accurate quantification and identity confirmation based on its retention time relative to a reference standard. researchgate.netgoogle.com

Table 6: Typical HPLC Parameters for the Analysis of Gatifloxacin and its Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Buffer (e.g., Disodium hydrogen phosphate) : Acetonitrile | nih.gov |

| pH | Adjusted to ~3.3 with orthophosphoric acid | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at ~293 nm | nih.gov |

| Temperature | Ambient (25 ± 2 °C) | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the analysis of Gatifloxacin and its related substances. researchgate.net This planar chromatographic technique provides high separation efficiencies and is suitable for the simultaneous analysis of multiple samples. researchgate.net

For the analysis of Gatifloxacin and its impurities, HPTLC methods are developed using silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. uni-giessen.de The selection of an appropriate mobile phase is critical for achieving good separation. A common solvent system consists of a mixture of solvents like n-propanol, methanol, and ammonia (B1221849) solution. uni-giessen.de The inclusion of ammonia in the mobile phase is often important to obtain sharp and symmetrical peaks. uni-giessen.de Densitometric scanning at a specific wavelength, such as 292 nm, is used for quantification. uni-giessen.de The method's validity is established according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and robustness. uni-giessen.de HPTLC can effectively separate Gatifloxacin from its impurities, with different R_f values for each compound. uni-giessen.de

Table 2: HPTLC Method Parameters for Gatifloxacin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60F₂₅₄ | uni-giessen.delongdom.org |

| Mobile Phase | n-propanol : methanol : ammonia (25%) (5:1:0.9, v/v/v) | uni-giessen.de |

| Chamber Saturation | 30 minutes | uni-giessen.de |

| Migration Distance | 80 mm | uni-giessen.de |

| Detection | Densitometric scanning in absorbance mode at 292 nm | uni-giessen.de |

| R_f Value (Gatifloxacin) | 0.60 ± 0.02 | actascientific.com |

| Linearity Range (Gatifloxacin) | 400–1200 ng/spot | actascientific.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique used for the identification and structural elucidation of impurities that are present in trace amounts. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. google.com

In the context of Gatifloxacin analysis, LC-MS is instrumental in identifying unknown process-related impurities and degradation products. nih.gov For a compound like this compound, LC-MS can provide definitive identification by determining its molecular weight with high accuracy. The use of tandem mass spectrometry (LC-MS/MS) allows for further structural confirmation by analyzing the fragmentation patterns of the parent ion. google.com

Methods often employ an ultra-performance liquid chromatography (UPLC) system for faster and more efficient separations, coupled with a tandem mass spectrometer. google.com The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous solution, often without buffer salts to avoid issues like chromatographic column blockage. google.com This technique offers very high sensitivity, with limits of quantification often in the parts-per-million (ppm) range, making it ideal for detecting genotoxic and other trace-level impurities. google.com

Electrochemical Methods in this compound Analysis

Electrochemical methods offer a rapid, simple, and sensitive approach for the determination of electroactive compounds like fluoroquinolones. nih.gov Techniques such as differential pulse voltammetry (DPV) are applied to study the electrochemical behavior of Gatifloxacin at various electrodes, like glassy carbon electrodes (GCE). nih.govresearchgate.net

Gatifloxacin undergoes an irreversible oxidation process at the electrode surface. nih.gov While specific studies on this compound are not extensively detailed, the fundamental electroactive nature of the fluoroquinolone core suggests that electrochemical methods would be applicable for its detection. The N-methylation of the piperazine ring would likely cause a shift in the oxidation potential compared to the parent Gatifloxacin, potentially allowing for its simultaneous determination or selective analysis. The methodology relies on the linear relationship between the peak current and the concentration of the analyte. nih.gov These methods have been successfully used for quantifying Gatifloxacin in bulk drugs and pharmaceutical formulations. nih.gov

Elemental Microanalysis of this compound Derivatives

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. This analysis is crucial for confirming the empirical formula of newly synthesized compounds, including derivatives of Gatifloxacin. globalresearchonline.netresearchgate.net

In the synthesis of Gatifloxacin derivatives, after a new compound is created, elemental analysis is performed to verify its proposed structure. globalresearchonline.netnih.gov A sample of the purified compound is combusted, and the resulting gases are quantitatively analyzed to determine the percentage of C, H, and N. The experimentally found percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target derivative. bibliotekanauki.pl This method is a standard procedure in the characterization of novel chemical entities. globalresearchonline.netresearchgate.netbibliotekanauki.pl

Table 3: Representative Elemental Analysis Data for Gatifloxacin Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | Source |

|---|---|---|---|---|---|---|

| [Ru(L)₂(Cl)₂]Cl | C₃₈H₄₄F₂N₆O₈RuCl₃ | Calculated | 47.59 | 4.59 | 8.77 | bibliotekanauki.pl |

| Found | 47.35 | 4.84 | 8.52 | bibliotekanauki.pl | ||

| Derivative O5 | C₂₇H₃₁FN₄O₄ | Calculated | 65.57 | 6.32 | 11.33 | globalresearchonline.net |

| Found | - | - | - | |||

| Derivative O8 | C₂₄H₂₈FN₅O₅ | Calculated | 59.37 | 5.81 | 14.42 | globalresearchonline.net |

| Found | - | - | - |

Note: "L" represents the Gatifloxacin ligand. Data for specific found values for O5 and O8 were not available in the provided context.

Synthetic Pathways and Derivatization Strategies of N Methyl Gatifloxacin

Chemical Synthesis of N-Methyl Gatifloxacin (B573) and its Analogues

The chemical synthesis of N-Methyl Gatifloxacin and its derivatives involves strategic modifications to the parent gatifloxacin molecule. These syntheses often focus on the introduction of a methyl group to the piperazine (B1678402) ring and the subsequent coupling of various functionalities to create a diverse library of analogues.

Strategies for Introducing the N-Methyl Group

The introduction of a methyl group onto the piperazine ring of gatifloxacin is a key step in creating this compound. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties. A common strategy for N-alkylation of similar secondary amines involves reaction with a methylating agent. For instance, the synthesis of the related compound levofloxacin (B1675101) has been achieved through the N-alkylation of N-desmethyl levofloxacin using a labeled methyl iodide. researchgate.net

A patented method describes the use of an "this compound aldehyde" as a precursor for synthesizing more complex derivatives. patsnap.com This indicates that N-methylation is an early step in the synthetic pathway. The process would involve reacting gatifloxacin, which has a secondary amine on its 3-methylpiperazinyl substituent, with a suitable methylating agent under basic conditions to yield the N-methylated product.

Coupling Reactions for N-Piperazinyl Derivatives

The secondary amine at the N-4 position of the gatifloxacin piperazine ring is a prime site for derivatization through various coupling reactions. sci-hub.se These reactions allow for the introduction of a wide range of substituents to modulate the compound's activity.

A general method involves reacting gatifloxacin with various electrophilic partners in the presence of a base and a suitable solvent. For example, a series of N-piperazinyl derivatives were synthesized by reacting gatifloxacin with other molecules in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (TEA) as a base, or in acetonitrile (B52724) with sodium bicarbonate. globalresearchonline.net Another approach utilizes dimethylformamide (DMF) as a solvent in the presence of TEA for coupling reactions. jbiochemtech.com The flexibility of the N-4 piperazinyl nitrogen allows for the synthesis of diverse derivatives, including those with bulky arenesulfonyl residues, which have been explored for anticancer activities. sci-hub.se

Table 1: Conditions for N-4 Piperazinyl Coupling Reactions

| Fluoroquinolone | Reagents | Solvent | Base | Reference |

| Gatifloxacin | Various Derivatives | Tetrahydrofuran (THF) | Triethylamine (TEA) | globalresearchonline.net |

| Gatifloxacin | Various Derivatives | Acetonitrile | Sodium Bicarbonate | globalresearchonline.net |

| Gatifloxacin | Intermediates Ia, Ib, Ic | Dimethylformamide (DMF) | Triethylamine (TEA) | jbiochemtech.com |

| Ciprofloxacin | Chloroacetyl Chloride | Dimethylformamide (DMF) | Diisopropylethylamine | nih.gov |

Use of Linkers in Analog Synthesis (e.g., Chloroacetyl Chloride)

Linkers are frequently employed to connect different chemical moieties to the gatifloxacin scaffold, often at the N-4 piperazinyl position. Chloroacetyl chloride is a commonly used bifunctional linker for this purpose. The synthesis strategy typically involves a two-step process. First, a molecule of interest (e.g., a sulfonamide or a non-steroidal anti-inflammatory drug) is reacted with chloroacetyl chloride to form a chloroacetylated intermediate. researchgate.netresearchgate.net This intermediate, containing a reactive acyl chloride group, is then coupled with the secondary amine of the gatifloxacin piperazine ring. researchgate.netresearchgate.net

This method has been successfully used to synthesize novel gatifloxacin analogues with increased bulkiness at the C-7 position, aiming to reduce antibiotic efflux from bacterial cells. researchgate.net The reaction of an amine with chloroacetyl chloride is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) with a base such as triethylamine at low temperatures (0 °C). nih.gov Similarly, fluoroquinolones can be reacted with chloroacetylated intermediates in DMF with a base like sodium bicarbonate to yield the final linked product. tandfonline.com

Novel Derivatization Approaches for Enhanced Biological Activity

To overcome challenges like bacterial resistance and to broaden the therapeutic scope of fluoroquinolones, novel derivatization strategies are continuously being explored. These approaches focus on modifying the gatifloxacin structure at key positions, such as C-3 and the N-4 of the piperazine ring, to enhance biological activity.

C-3 Substituted Fluoroquinolone Scaffolds

The carboxylic acid group at the C-3 position of the fluoroquinolone core is essential for its primary antibacterial activity, specifically its interaction with the DNA gyrase enzyme. nih.gov However, modification of this group has been a fruitful strategy for developing derivatives with novel biological properties, including enhanced anti-inflammatory or anticancer effects. nih.govnih.gov

One approach involves converting the carboxylic acid into amides, hydrazides, or esters. nih.gov For example, reacting gatifloxacin with various amines or phenols leads to the formation of C-3 carboxamide or ester derivatives. nih.gov Another innovative strategy involves the bioisosteric replacement of the carboxylic acid group with various five-membered heterocyclic rings like oxadiazoles, thiadiazoles, or triazoles. nih.govmdpi.com These modifications can significantly alter the molecule's properties. For instance, novel C-3 substituted gatifloxacin derivatives have been synthesized by first reacting gatifloxacin with phosphorous oxychloride and thiosemicarbazide (B42300) to form a thiadiazole ring at the C-3 position, followed by further modifications. ijpsr.comijpsr.com

Table 2: Examples of C-3 Modifications of Gatifloxacin

| Modification Type | Reagents | Resulting Moiety | Reference |

| Amide/Ester Formation | Amines, Phenols | Carboxamide, Ester | nih.gov |

| Heterocycle Formation | Phosphorous oxychloride, Thiosemicarbazide | Thiadiazole | ijpsr.comijpsr.com |

| Hybrid Synthesis | Acyl hydrazides, POCl3 | Oxadiazole | nih.gov |

| Prodrug Synthesis | Aryl phosphonates | C3-Aryl Phosphonate | nih.gov |

Design and Synthesis of N-4 Piperazinyl Derivatives

The N-4 position of the piperazinyl ring at C-7 is a versatile site for structural modification to enhance the biological activity of gatifloxacin. sci-hub.se The introduction of various substituents at this position can improve antibacterial potency and spectrum.

A study focused on the synthesis of a series of ten novel N-4 piperazinyl derivatives of gatifloxacin (coded O1-O10) by reacting gatifloxacin with different substituted amines. globalresearchonline.net The synthesis was carried out under basic conditions using either sodium bicarbonate in acetonitrile or triethylamine in tetrahydrofuran. globalresearchonline.net These modifications led to compounds with significant antibacterial activity. For instance, compound O5, featuring a 3,4-dimethylbenzenamine group, showed excellent activity against Gram-positive bacteria, while compound O6, with a 4-methoxy-3-methylphenylamino group, was effective against Gram-negative bacteria. globalresearchonline.net Other research has explored the introduction of bulky groups like anthracene (B1667546) and phenanthrene (B1679779) moieties at this position to create novel analogues. brieflands.com The design of N-substituted piperazinyl Schiff bases of gatifloxacin has also been investigated as a strategy to generate compounds with improved bioactivity. itmedicalteam.pl

Table 3: Selected N-4 Piperazinyl Derivatives of Gatifloxacin and Their Activity

| Compound ID | Substituent at N-4 Piperazinyl | Noted Biological Activity | Reference |

| O5 | (3,4-dimethylphenyl)amino | Excellent antibacterial activity against S. aureus | globalresearchonline.net |

| O6 | (4-methoxy-3-methylphenyl)amino | Good antibacterial activity against E. coli | globalresearchonline.net |

| O9 | 3-methylpyrrolidin-2-one | Mild antifungal activity against A. niger and A. fumigatus | globalresearchonline.net |

Bis-Fluoroquinolone Thiadiazole Urea-Based this compound Derivatives

A notable derivatization strategy involves the creation of bis-fluoroquinolone hybrids, where two fluoroquinolone molecules are linked together. nih.gov Among these, bis-fluoroquinolone thiadiazole urea-based this compound derivatives have been developed and patented for their potential use as antitumor agents. nih.govdntb.gov.uaencyclopedia.pub This approach links an this compound molecule with another fluoroquinolone via a thiadiazole urea (B33335) moiety. nih.gov The resulting dimeric structures represent a significant modification of the parent molecule, a strategy explored for various fluoroquinolones including ciprofloxacin, lomefloxacin, and moxifloxacin (B1663623). nih.gov The synthesis of these complex molecules is part of a broader effort to investigate the therapeutic potential of fluoroquinolone dimers. encyclopedia.pub A Chinese patent, CN109678885A, specifically describes the preparation of these this compound derivatives for their application in cancer treatment. nih.gov

Reaction Conditions and Optimization in this compound Synthesis

The successful synthesis of this compound and its derivatives is highly dependent on the careful control and optimization of reaction conditions. Key parameters include the choice of solvent systems, temperature regulation, and the duration of the reaction, such as employing reflux and overnight stirring.

Solvent Systems and Temperature Control

The choice of solvent is critical in the synthesis of gatifloxacin and its derivatives, as it influences reaction yield and purity. google.comgoogle.com Dipolar aprotic solvents are commonly employed, with dimethyl sulfoxide (B87167) (DMSO) being a frequently cited example used in the synthesis of the gatifloxacin core structure. google.comgoogle.comnih.gov Other solvents used in various synthetic steps include N,N-Dimethylformamide (DMF), methanol (B129727), ethanol, acetonitrile, and dichloromethane. nih.govglobalresearchonline.netacs.orgresearchgate.netscielo.org.conih.gov

Thermodynamic analysis shows that gatifloxacin's solubility varies significantly with the solvent system and temperature. For instance, in DMF and methanol mixtures, solubility increases with higher temperatures and a greater proportion of DMF. scielo.org.co The lowest solubility is observed in pure methanol at 273.15 K (1.9 x 10⁻⁴ mole fraction), while the highest is in pure DMF at 318.15 K (9.891 x 10⁻³ mole fraction). scielo.org.co

Temperature control is paramount and is tailored to specific reaction steps.

Low Temperatures: Some synthetic steps require initial cooling, such as dissolving gatifloxacin in methanol and cooling to 0 °C or -15°C before adding a reagent like thionyl chloride. researchgate.netnih.gov

Room Temperature: Certain reactions, like the formation of gatifloxacin dimers or the introduction of a Boc-protecting group, can be stirred at room temperature (20-25°C) for several hours or overnight. nih.govnih.gov

Elevated Temperatures: Many synthetic procedures involve heating. The reaction to form the core gatifloxacin structure is often heated to between 40°C and 70°C, with 55°C being a common temperature. google.comgoogle.com Other derivatization and dimerization reactions are conducted at temperatures ranging from 35°C to 120°C. nih.govglobalresearchonline.netacs.org

The following table summarizes various solvent and temperature conditions used in the synthesis of gatifloxacin and its derivatives.

| Solvent(s) | Temperature | Context/Reaction Step | Source(s) |

| DMSO | 55°C - 70°C | Core synthesis of gatifloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine. | google.comgoogle.com |

| DMSO | 70°C - 85°C | Synthesis of gatifloxacin dimers. | nih.gov |

| DMF | 120°C to reflux | Reaction with corresponding amines. | acs.org |

| Methanol | 0°C then reflux | Esterification of gatifloxacin with thionyl chloride. | nih.gov |

| Methanol | -15°C then 40°C then reflux | Synthesis of gatifloxacin methyl ester. | researchgate.net |

| Tetrahydrofuran (THF) | Room Temperature | Boc-protection of gatifloxacin. | nih.gov |

| Acetonitrile | 30°C - 35°C | Reaction with 2-methyl piperazine. | google.com |

| Ethanol | Reflux | Synthesis of N-4 piperazinyl derivatives. | globalresearchonline.net |

| Dichloromethane (DCM) | 20°C - 25°C | Dimer formation. | nih.gov |

Reflux and Overnight Reaction Conditions

To ensure reactions proceed to completion, extended reaction times involving reflux and overnight stirring are common strategies in the synthesis of this compound and its precursors.

Refluxing the reaction mixture is a standard technique to maintain a constant, elevated temperature. The duration of reflux can vary significantly depending on the specific transformation. For example, the synthesis of certain sulfonamide derivatives of gatifloxacin methyl ester involves a 3-hour reflux in DMF. researchgate.net The esterification of gatifloxacin in methanol has been performed under reflux for 24 hours. nih.gov In other cases, reactions are heated to reflux overnight. globalresearchonline.netacs.org

Similarly, allowing reactions to stir overnight is a frequent practice to maximize product yield. This can occur at various temperatures. Core gatifloxacin synthesis in DMSO is often heated at 55°C for 24 hours and then may be stirred overnight at a cooler temperature (e.g., 5°C or 20°C) to facilitate precipitation. google.comgoogle.com Other derivatization steps are simply stirred overnight at room temperature to ensure the reaction is complete. researchgate.netnih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, LC-MS)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and robust method for the analysis of gatifloxacin and its derivatives. ijpsonline.comscholars.direct These established methods can be readily adapted for N-Methyl Gatifloxacin.

A typical RP-HPLC method involves:

Stationary Phase: A C18 (octadecylsilane) column is most frequently used, providing a non-polar surface for separation. ijpsonline.comscholars.direct

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds like fluoroquinolones. Current time information in Bangalore, IN.

Detection: UV detection is standard, as the quinolone core has a strong chromophore. The detection wavelength for gatifloxacin is typically set around 293 nm. ijpsonline.commjcce.org.mk

Retention Time: Due to the increased lipophilicity from the added methyl group, this compound would be expected to have a longer retention time than gatifloxacin under identical RP-HPLC conditions.

For more definitive identification and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS). This powerful technique would allow for the precise determination of the molecular weight of the analyte, confirming the addition of the methyl group.

Example HPLC Conditions for Gatifloxacin Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | SUPELCO C18 (250 mm x 4.6 mm, 5 µm) | Hypersil C18 (250 x 4 mm, 5 µm) |

| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH 3.3 | Acetonitrile : Methanol (B129727) : Water (50:37.5:12.5, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 293 nm | UV at 280 nm |

| Reference | ijpsonline.com | scholars.direct |

Inhibition of Bacterial Topoisomerase IV

Spectroscopic Methods (e.g., UV-Vis, NMR)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

UV-Vis Spectroscopy: As mentioned, the quinolone nucleus of this compound contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The spectrum would be very similar to that of gatifloxacin, with a maximum absorbance (λ_max) expected around 290-300 nm. mjcce.org.mk This technique is primarily used for quantification rather than detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

¹H NMR: A comparison of the ¹H NMR spectra of gatifloxacin and this compound would show a distinct new signal corresponding to the protons of the added N-methyl group. This signal would likely appear as a singlet in the 2-3 ppm range. Concurrently, the signal for the N-H proton of the piperazine (B1678402) ring (present in gatifloxacin's spectrum) would be absent in the spectrum of the N-methylated product. patsnap.com

¹³C NMR: The ¹³C NMR spectrum would provide further confirmation, showing a new carbon signal corresponding to the N-methyl group. The chemical shifts of the adjacent carbons in the piperazine ring would also be altered, providing clear evidence of the methylation site.

¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR can be used as an additional tool for characterization. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which must match the calculated mass for the molecular formula C₂₀H₂₄FN₃O₄. This confirms the elemental composition and provides definitive evidence of successful synthesis. nih.gov

Research Applications and Future Directions

Use as a Research Tool in Bacterial Resistance Studies

The rise of bacterial resistance to fluoroquinolones is a pressing concern, often driven by mutations in the target enzymes (DNA gyrase and topoisomerase IV) or by the overexpression of efflux pumps that expel the drug from the bacterial cell. N-Methyl Gatifloxacin can serve as a valuable tool in studying these resistance mechanisms:

Probing Efflux Pump Activity: Efflux pumps are a major cause of resistance. The physicochemical properties of a drug, such as its lipophilicity and charge, can influence how effectively it is recognized and transported by these pumps. By comparing the accumulation and efflux of gatifloxacin versus this compound in bacterial strains that overexpress specific pumps (e.g., NorA in S. aureus), researchers can investigate how modifications at the C-7 piperazine (B1678402) ring impact substrate recognition.

Investigating Target Interactions: While the primary targets remain the same, the subtle change in the C-7 substituent's size and electronics could alter the binding affinity of this compound to wild-type and mutant topoisomerases. Synthesizing and testing this derivative against a panel of resistant strains with known mutations could provide insights into the flexibility of the drug-binding pocket and inform the design of future quinolones that can better evade resistance mutations.

Ophthalmic Drug Delivery Systems

Potential as a Scaffold for Novel Antimicrobial and Therapeutic Agents

The most significant research application of this compound is its use as a scaffold or intermediate for synthesizing novel molecules with diverse therapeutic potential. The N-methylated piperazine ring provides a stable, yet reactive, platform for further chemical elaboration.

Development of Novel Antibacterials: The N-methyl group can serve as an anchor point for attaching other functional groups, leading to hybrid molecules. For example, linking this compound to other pharmacophores (e.g., oxadiazoles, triazoles) is a strategy to create compounds with potentially novel mechanisms or the ability to overcome existing resistance. mdpi.com Research on other gatifloxacin derivatives has shown that modifications at the piperazine ring can yield compounds with potent activity against highly resistant bacteria like MRSA or Pseudomonas aeruginosa. nih.govjbiochemtech.com

Repurposing the Fluoroquinolone Scaffold: There is growing interest in exploring the biological activities of fluoroquinolone scaffolds beyond their antibacterial effects. The quinolone core has been successfully modified to create agents with anticancer, antiviral, and antifungal properties. mdpi.comrsc.org Patents have been filed for derivatives originating from this compound, such as this compound aldehyde thiosemicarbazone, specifically for their application as antineoplastic drugs. ekb.eg This demonstrates that this compound is a key intermediate in shifting the therapeutic focus of the gatifloxacin core structure to entirely new disease areas like oncology.

The future direction for research involving this compound will likely continue to focus on its role as a versatile chemical scaffold. Its synthesis represents a gateway to a vast chemical space, enabling the exploration of new structure-activity relationships and the development of next-generation therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of N-Methyl Gatifloxacin in preclinical studies?

- Methodological Answer: Use a combination of organoleptic evaluation (color, crystallinity), melting point analysis (capillary fusion method; target range 180–188°C), and UV spectroscopy (λmax at 285 nm in pH 7.4 phosphate buffer) to verify physicochemical consistency with literature standards . High-performance liquid chromatography (HPLC) with retention time comparisons and resolution metrics (e.g., relative retention time >0.9) can further confirm purity .

Q. What standardized methods are used to assess the antimicrobial activity of this compound against Mycobacterium tuberculosis?

- Methodological Answer: Perform minimum inhibitory concentration (MIC) assays using microdilution or agar proportion methods. Compare MICs with reference fluoroquinolones (e.g., ofloxacin, moxifloxacin) to establish relative potency. Censored regression analysis can quantify linear correlations between MIC ratios (e.g., gatifloxacin/ofloxacin ratios increase from 3.4 to 5.7 with rising MICs), ensuring statistical rigor .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer: Employ vibrational spectroscopy (Raman/IR) paired with density functional theory (DFT) to identify molecular fingerprints and detect residues in complex matrices. Chromatographic methods (e.g., Chromolith® RP-18 columns) with retention time and resolution metrics (e.g., 13.2 min for gatifloxacin) enhance specificity .

Advanced Research Questions

Q. How should researchers address discrepancies in MIC data across studies involving this compound?

- Methodological Answer: Conduct meta-analyses to reconcile conflicting MIC values by adjusting for variables such as bacterial strain heterogeneity, assay conditions (e.g., pH, inoculum size), and methodological differences (e.g., broth vs. agar dilution). Use Cramer’s V statistic to quantify correlation strength between MICs of related fluoroquinolones (e.g., V = 0.737 for gatifloxacin vs. moxifloxacin) . Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) models comparing plasma AUC/MIC ratios .

Q. What experimental design considerations are critical for integrating preclinical findings into clinical trials for this compound?

- Methodological Answer: Align preclinical protocols with NIH guidelines for animal/cell-based studies, including detailed reporting of dosing regimens, endpoint criteria, and statistical methods (e.g., censored regression for censored MIC data) . For clinical translation, adopt adaptive trial designs (e.g., REMoxTB study framework) to evaluate bacteriological success rates while monitoring adverse events (e.g., dysglycemia in elderly populations) .

Q. How can resistance mechanisms to this compound be systematically evaluated in M. tuberculosis isolates?

- Methodological Answer: Perform whole-genome sequencing to identify mutations in gyrA and gyrB genes associated with quinolone resistance. Corrogate phenotypic resistance data with MIC shifts (e.g., ≥4 mg/L for gatifloxacin) and cross-resistance patterns (e.g., ofloxacin MICs systematically higher than gatifloxacin) . Use isogenic mutant strains to validate resistance causality.

Q. What strategies improve the validation of this compound detection methods in complex biological matrices?

- Methodological Answer: Optimize extraction protocols (e.g., solid-phase extraction for serum/plasma) and validate methods using spike-recovery experiments with internal standards (e.g., desmethyl gatifloxacin). Employ tandem mass spectrometry (LC-MS/MS) for high sensitivity (LOQ ≤1 ng/mL) and specificity in residue analysis .

Methodological Best Practices

- Statistical Reporting: Avoid reliance on p-values alone; report effect sizes, confidence intervals, and absolute numerical data to support reproducibility .

- Reproducibility: Document synthesis protocols (e.g., reaction conditions, purification steps) in alignment with Beilstein Journal guidelines, including supplementary information for complex procedures .

- Ethical Compliance: For preclinical studies, adhere to institutional review board protocols (e.g., ITM reference 833/12) and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.